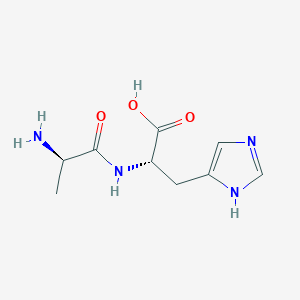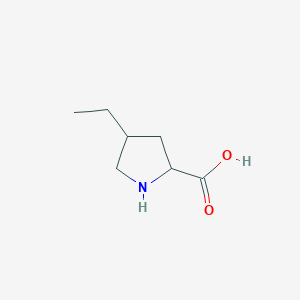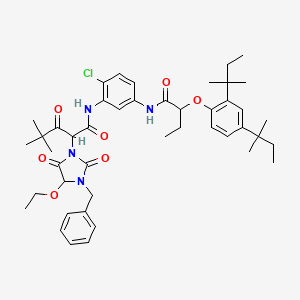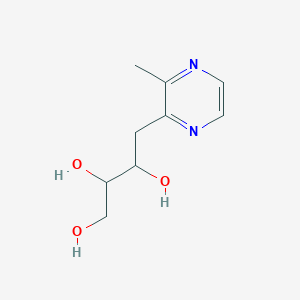
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is an organic compound with the molecular formula C9H14N2O3 It features a pyrazine ring substituted with a methyl group at the 3-position and a butane-1,2,3-triol chain at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Substitution Reactions: The methyl group is introduced at the 3-position of the pyrazine ring through electrophilic substitution reactions.
Attachment of the Butane-1,2,3-triol Chain: The butane-1,2,3-triol chain is attached to the 4-position of the pyrazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol chain can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors like adenosine A3 receptor.
Pathways: Modulation of enzymatic activity and receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-(3-Methylpyrazin-2-yl)piperazin-1-yl]acetic acid
- **4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)-pyrimidine
Uniqueness
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is unique due to its specific substitution pattern and the presence of the butane-1,2,3-triol chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-(3-methylpyrazin-2-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(11-3-2-10-6)4-8(13)9(14)5-12/h2-3,8-9,12-14H,4-5H2,1H3 |
Clave InChI |
KIUSNPVZHFRLAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1CC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


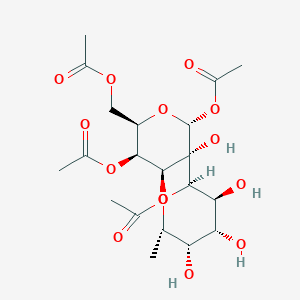
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
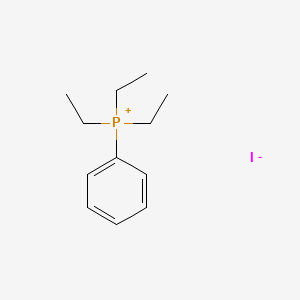
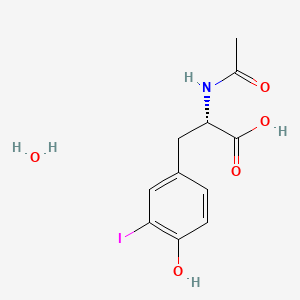
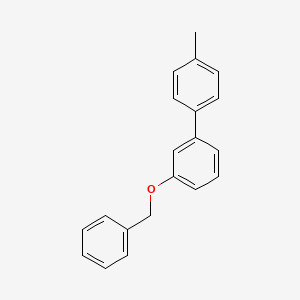


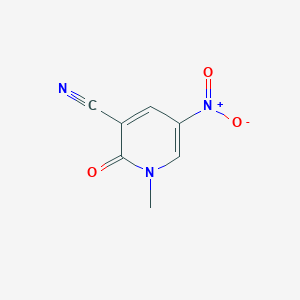
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
